2-Naphthoylglycine
Overview
Description
2-Naphthoylglycine: is a white crystalline solid with a bitter taste. It is sparingly soluble in water but dissolves well in alcohol and ether . This compound is primarily used as a chemical intermediate in the synthesis of other naphthalene and glycine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthoylglycine is typically synthesized through the reaction of 2-naphthoic acid and glycine under acidic conditions . The reaction involves the formation of an amide bond between the carboxyl group of 2-naphthoic acid and the amino group of glycine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated under reflux, and the product is isolated through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthoylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into naphthylamine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthoylglycine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It has been studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Research indicates its potential anti-inflammatory, analgesic, and anticonvulsant effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthoylglycine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and receptor binding. For instance, its anti-inflammatory effects may be mediated through inhibition of cyclooxygenase enzymes, while its analgesic effects could involve interaction with opioid receptors.
Comparison with Similar Compounds
2-Naphthoic acid: A precursor in the synthesis of 2-Naphthoylglycine.
Naphthylamine derivatives: Products of reduction reactions involving this compound.
Naphthoquinone derivatives: Products of oxidation reactions involving this compound.
Uniqueness: this compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its ability to form stable amide bonds and undergo various substitutions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(naphthalene-2-carbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12(16)8-14-13(17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQCDYYJHJOAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220114 | |
Record name | 2-Naphthoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69826-63-7 | |
Record name | 2-Naphthoylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069826637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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